The molecule possesses a chiral center at the second carbon atom, designated by the "(S)" configuration. This characteristic makes (S)-BNPA a valuable building block for the synthesis of other chiral molecules with potential therapeutic or biological significance [].
The presence of the tert-butoxycarbonyl (Boc) protecting group safeguards the amine functionality from unwanted reactions during synthetic processes. This allows for selective manipulation of other functional groups within the molecule.
The 2-nitrophenyl group attached to the third carbon atom introduces an aromatic ring and a nitro functional group, potentially contributing to specific interactions with biological targets or affecting the overall properties of the molecule.
(S)-BNPA can be incorporated into peptide sequences using standard coupling techniques due to the presence of both a protected amine and a carboxylic acid group. This allows for the creation of novel peptides with desired functionalities and potential biological activities [].
The combination of a chiral center, a protected amine, and a nitroaromatic group makes (S)-BNPA an interesting scaffold for the development of new drug candidates. However, further research is needed to explore its specific therapeutic potential [].
The unique properties of (S)-BNPA, including its chirality and functional groups, could potentially be utilized in the design of novel materials with specific properties, such as chiral recognition or self-assembly capabilities. However, this area of research is still in its early stages [].
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid, also abbreviated as ((S)-Boc-3-(2-Nitrophenyl)alanine), is a chiral amino acid derivative. Chiral amino acids are the building blocks of proteins. This specific compound contains a nitro group attached to a phenyl ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid group.
It is not naturally occurring, but rather a synthetic compound used in scientific research [].
The key features of the molecule include:
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid is likely involved in reactions typical for amino acid derivatives. Specific examples depend on the research context. Here are some general possibilities:
Due to the presence of the nitro group, this compound may also participate in reactions specific to nitroaromatic compounds, but this would depend on the research goals.